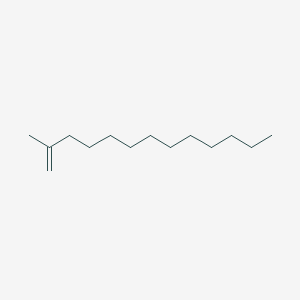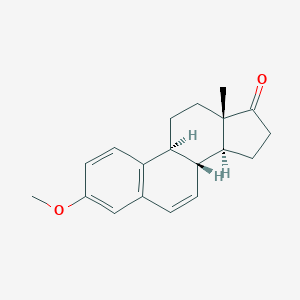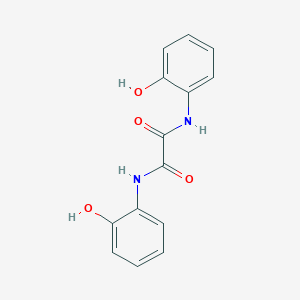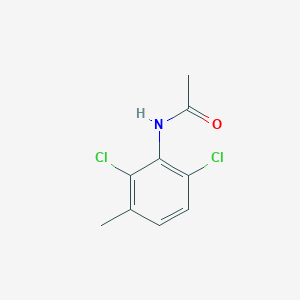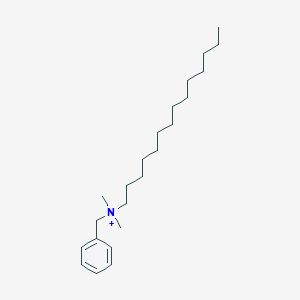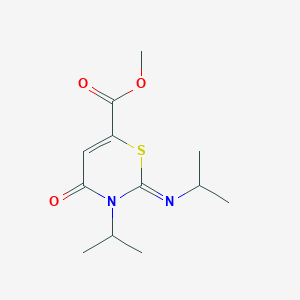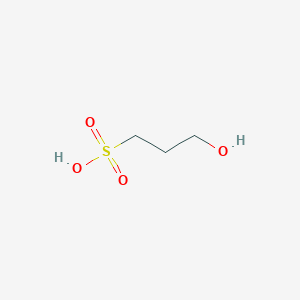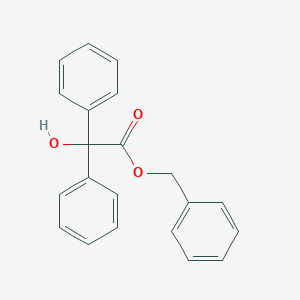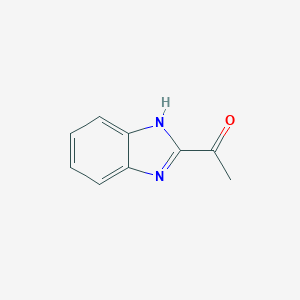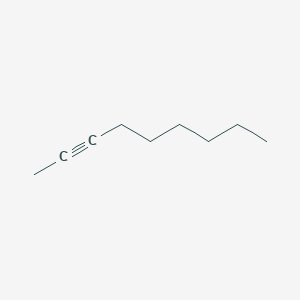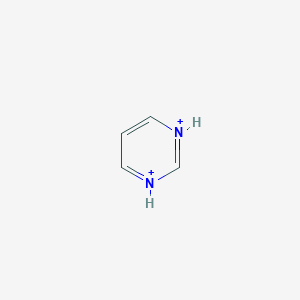
Pyrimidine-1,3-diium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimidine-1,3-diium is a heterocyclic compound that has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. This compound has a unique structure that makes it a promising candidate for a wide range of applications.
Wirkmechanismus
The mechanism of action of Pyrimidine-1,3-diium is not well understood. However, it is believed that this compound may act by disrupting the cell membrane of bacteria and fungi, leading to cell death. In addition, Pyrimidine-1,3-diium may also act by inhibiting the synthesis of DNA and RNA, which are essential for the survival of microorganisms.
Biochemische Und Physiologische Effekte
Pyrimidine-1,3-diium has been shown to have low toxicity in vitro. However, its toxicity in vivo has not been extensively studied. Pyrimidine-1,3-diium has been shown to have antibacterial and antifungal properties. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
Pyrimidine-1,3-diium has several advantages for lab experiments. It is easy to synthesize and has a high yield. In addition, this compound has low toxicity in vitro, making it a promising candidate for further study. However, Pyrimidine-1,3-diium has several limitations for lab experiments. Its mechanism of action is not well understood, and its toxicity in vivo has not been extensively studied.
Zukünftige Richtungen
There are several future directions for the study of Pyrimidine-1,3-diium. One direction is to further study the mechanism of action of this compound. Another direction is to study the toxicity of Pyrimidine-1,3-diium in vivo. In addition, Pyrimidine-1,3-diium could be further studied for its potential applications in medicinal chemistry, materials science, and catalysis. Finally, new derivatives of Pyrimidine-1,3-diium could be synthesized and studied for their properties and potential applications.
Synthesemethoden
Pyrimidine-1,3-diium can be synthesized through a variety of methods, including the reaction of pyrimidine with an oxidizing agent, such as potassium permanganate, or through the reaction of pyrimidine with a strong acid, such as sulfuric acid. The most common method for synthesizing Pyrimidine-1,3-diium is through the reaction of pyrimidine with an oxidizing agent in the presence of a strong acid, such as sulfuric acid. This method has been shown to be effective in producing high yields of Pyrimidine-1,3-diium.
Wissenschaftliche Forschungsanwendungen
Pyrimidine-1,3-diium has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Pyrimidine-1,3-diium has been shown to have antibacterial and antifungal properties. This compound has also been studied for its potential use as a drug delivery system. In materials science, Pyrimidine-1,3-diium has been studied for its potential use as a building block for the synthesis of new materials. In catalysis, Pyrimidine-1,3-diium has been studied for its potential use as a catalyst in various reactions.
Eigenschaften
CAS-Nummer |
17009-95-9 |
|---|---|
Produktname |
Pyrimidine-1,3-diium |
Molekularformel |
C4H6N2+2 |
Molekulargewicht |
82.1 g/mol |
IUPAC-Name |
pyrimidine-1,3-diium |
InChI |
InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H/p+2 |
InChI-Schlüssel |
CZPWVGJYEJSRLH-UHFFFAOYSA-P |
SMILES |
C1=C[NH+]=C[NH+]=C1 |
Kanonische SMILES |
C1=C[NH+]=C[NH+]=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



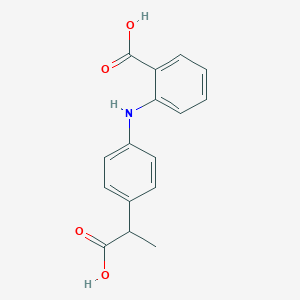
![Dimethyl 2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diyldiacetate](/img/structure/B97898.png)
![(3E)-3-[(3-tert-butyl-4-hydroxy-5-methylphenyl)methylidene]-2-benzofuran-1-one](/img/structure/B97900.png)

